molecular formula C10H14O4S B13615951 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid

5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B13615951
M. Wt: 230.28 g/mol
InChI Key: CDTMZVBBKPFDPO-UHFFFAOYSA-N
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Description

5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a carboxylic acid group and a thioether linkage to a hydroxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxylic acid group and the thioether linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The thioether and hydroxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, specificity, and overall impact on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Furancarboxylic acids: Compounds with a carboxyl group directly linked to the furan ring.

    Furylalkanoic acids: Compounds with a carboxyl group linked to a substituent group such as a methyl or vinyl group.

    Furylalkenoic acids: Similar to furylalkanoic acids but with an alkenyl substituent.

Uniqueness

What sets 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid apart is the presence of both a thioether linkage and a hydroxy-methylpropyl group. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

5-[(3-hydroxy-2-methylpropyl)sulfanylmethyl]furan-2-carboxylic acid

InChI

InChI=1S/C10H14O4S/c1-7(4-11)5-15-6-8-2-3-9(14-8)10(12)13/h2-3,7,11H,4-6H2,1H3,(H,12,13)

InChI Key

CDTMZVBBKPFDPO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CSCC1=CC=C(O1)C(=O)O

Origin of Product

United States

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